molecular formula C15H16N4O2 B2711531 2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine CAS No. 1953923-93-7

2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine

Cat. No.: B2711531
CAS No.: 1953923-93-7
M. Wt: 284.319
InChI Key: ITNCSLJWTOIJSI-UHFFFAOYSA-N
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Description

The compound 2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine features a pyrazine core substituted with a methyl group at position 2 and a 3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl moiety at position 3.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-11-8-18-14(9-17-11)15(20)19-7-4-13(10-19)21-12-2-5-16-6-3-12/h2-3,5-6,8-9,13H,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNCSLJWTOIJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazine Ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution or cyclization reactions.

    Coupling Reactions: The final step involves coupling the pyrazine and pyrrolidine rings with the pyridine ring through a methanone linkage.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, “2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential drug candidate.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, particularly in targeting specific biological pathways.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Substituents at Position 5 Key Features References
2-Methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine (Target) Pyrazine 3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl Combines pyridine, pyrrolidine, and amide; potential for multi-target binding.
2-Methyl-5-(methylsulfanyl)pyrazine Pyrazine Methylsulfanyl Simpler substituent; likely higher lipophilicity (logP) due to -SCH₃ group.
2-Methyl-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]pyrazine Pyrazine Nitromethylene-imidazolidinyl Nitro group introduces electron-withdrawing effects; may affect stability.
1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine Pyridine/Piperazine Pyrrolidine-1-carbonyl Piperazine core increases basicity; pyridine-pyrrolidine amide linkage.
2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine Pyrazine/Piperidine [1,2,4]Oxadiazole-pyridin-4-ylmethoxy Oxadiazole enhances π-stacking; piperidine improves solubility.
Key Observations:
  • Pyridine vs. Pyrazine Cores : Pyridine-based analogues (e.g., ) exhibit higher basicity compared to pyrazine derivatives, which may influence pharmacokinetic properties like absorption and distribution .
  • Electron Effects : Nitromethylene groups () introduce electron-withdrawing effects, contrasting with the electron-donating pyridin-4-yloxy group in the target compound, which may alter reactivity or metabolic stability .
Table 2: Physicochemical Comparison
Property Target Compound 2-Methyl-5-(methylsulfanyl)pyrazine 1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine
Molecular Weight ~357.37 g/mol 154.21 g/mol 260.33 g/mol
logP (Predicted) ~1.8 (moderate) ~2.5 (high) ~1.2 (low)
Hydrogen Bond Acceptors 6 3 4
Solubility Moderate (amide/pyridine) Low (lipophilic -SCH₃) High (piperazine basicity)

Biological Activity

2-Methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N4O2C_{17}H_{20}N_4O_2, with a molecular weight of approximately 320.37 g/mol. The compound features a pyrazine ring, which is known for its diverse biological properties, including antibacterial and anticancer activities.

Anticancer Activity

Recent studies have highlighted the potential of pyrazine derivatives in inducing apoptosis in cancer cells. For instance, related compounds have been shown to inhibit cell proliferation and induce apoptosis through various mechanisms:

  • Mechanism of Action : Compounds from the pyrazine family have been reported to affect the expression of key proteins involved in apoptosis, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) . In particular, the down-regulation of Bcl-2 and Survivin, along with the up-regulation of Bax, has been observed after treatment with similar pyrazine derivatives .

Pharmacological Studies

Pharmacological evaluations have demonstrated that derivatives like 2-methyl-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate exhibit significant cytotoxicity against human leukemia K562 cells, with an IC50 value of 25 μM after 72 hours . This indicates that structural modifications in pyrazines can enhance their anticancer efficacy.

Study on Apoptosis Induction

In a study investigating the effects of a closely related pyrazine derivative on K562 cells:

  • Methodology : Cells were treated with varying concentrations (20-120 μM) for 24 to 72 hours. The viability was assessed using MTT assays, while apoptosis was evaluated using flow cytometry and DNA fragmentation assays.
  • Results : The study found significant morphological changes indicative of apoptosis, with increased sub-G1 cell populations suggesting cell cycle arrest .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and other known anticancer agents:

Compound NameIC50 (μM)Mechanism
This compoundTBDApoptosis induction via Bcl-2/Bax modulation
2-Methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine25Apoptosis induction in K562 cells
Other Pyrazine DerivativesVariesVarious mechanisms including cell cycle arrest

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